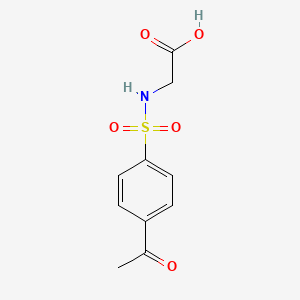

2-(4-Acetylbenzenesulfonamido)acetic acid

Descripción general

Descripción

2-(4-Acetylbenzenesulfonamido)acetic acid is a chemical compound with the CAS Number: 749920-47-6 . It has a molecular weight of 257.27 and its IUPAC name is {[(4-acetylphenyl)sulfonyl]amino}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO5S/c1-7(12)8-2-4-9(5-3-8)17(15,16)11-6-10(13)14/h2-5,11H,6H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Methyl 4-Aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates : This compound, derived from 2-(4-aminobenzenesulfonamido)thiazole, reacts with ninhydrin to produce 4-aroyl-3-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino} spiro[2,5-dihydrofuran-5,2′-indane]-2,1′,3′-triones (Gein et al., 2019).

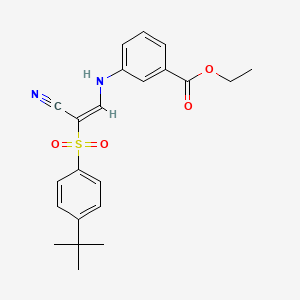

Synthesis of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate : This research demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement in the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization (Thalluri et al., 2014).

Hydrogen Bond Studies : Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized and analyzed for intra- and intermolecular hydrogen-bond formation (Romero & Margarita, 2008).

Antitumor Applications

- Antitumor Activity : A study on sulfonamide derivatives containing 5-flurouracil and nitrogen mustard, synthesized from p-acetamidobenzenesulfonamide, demonstrated significant antitumor activity with low toxicity. This includes the compound 1-(3-(4-Acetylaminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione, highlighting the potential of these compounds in cancer therapy (Huang et al., 2001; Huang et al., 2002).

Applications in Synthesis of Other Chemicals

Synthesis of Acetic Acid : Research into the synthesis of acetic acid from renewable sources like CO2 showed the hydrocarboxylation of methanol into acetic acid, highlighting the importance of this method in sustainable chemistry (Qian et al., 2016).

Synthesis of Acylation Agents : The synthesis of 2',4'-dihydroxyacetophenone from resorcinol and acetic acid using Amberlyst-36 as a catalyst demonstrates a green chemistry approach in the production of acylation agents (Yadav & Joshi, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(4-acetylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c1-7(12)8-2-4-9(5-3-8)17(15,16)11-6-10(13)14/h2-5,11H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUSREIZWCQXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B2373075.png)

![4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B2373078.png)

![[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B2373080.png)

![1-[4-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2373089.png)

![N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2373091.png)